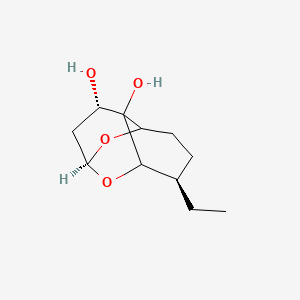
(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Übersicht
Beschreibung
Agistatin B is a fungal metabolite originally isolated from Fusarium.
Tricyclic analog of agistatin A. Cholesterol biosynthesis inhibitor.
Biologische Aktivität
The compound (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol (EHEP) is a complex organic molecule notable for its unique stereochemistry and functional groups. It features a benzopyran core that is integral to its biological activities. This article reviews the biological activity of EHEP, emphasizing its pharmacological potential and applications in medicinal chemistry.
Chemical Structure and Properties
EHEP's molecular formula is with a molecular weight of approximately 214.26 g/mol. The compound possesses multiple chiral centers which contribute to its stereochemical complexity. Its structure can be represented as:
1. Antioxidant Properties
EHEP has demonstrated significant antioxidant activity , which is crucial for neutralizing free radicals and protecting cells from oxidative stress. This property is vital for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases.
2. Antimicrobial Activity
Research indicates that EHEP exhibits antimicrobial properties against various pathogens. Its derivatives have been explored for their efficacy in combating bacterial infections, positioning EHEP as a candidate for antibiotic development.
3. Anti-inflammatory Effects
EHEP may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and asthma. Studies have shown that compounds within the benzopyran class can inhibit pro-inflammatory cytokines.
Understanding how EHEP interacts with biological macromolecules is essential for predicting its pharmacological effects. Studies often focus on:
- Enzyme Inhibition : EHEP may inhibit specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate inflammation and oxidative stress responses.
Study on Antioxidant Activity
A study assessing the antioxidant capacity of EHEP found that it significantly reduced lipid peroxidation in vitro, suggesting its potential use in formulations aimed at enhancing cellular protection against oxidative damage.
Antimicrobial Efficacy Research
In vitro tests showed that EHEP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of EHEP revealed that it effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Flavonoids | Polyphenolic structure with varied substitutions | Broad-spectrum antioxidant activity |
| Coumarins | Fused benzene and pyrone rings | Exhibits anticoagulant properties |
| Isoflavones | Similar benzopyran skeleton but different substitutions | Estrogenic activity affecting hormonal balance |
This table highlights the diversity within the benzopyran class while emphasizing the unique stereochemistry and potential applications of EHEP.
Eigenschaften
IUPAC Name |
(1S,3S,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9+,10+,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRLNAIVJHRND-ZLBUGPOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C3(C1OC(O2)CC3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC2C3([C@H]1O[C@H](O2)C[C@@H]3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849505 | |
| Record name | (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-46-8 | |
| Record name | (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















